molecular formula C17H23FO5 B4955131 diethyl [4-(4-fluorophenoxy)butyl]malonate

diethyl [4-(4-fluorophenoxy)butyl]malonate

Cat. No.: B4955131
M. Wt: 326.4 g/mol
InChI Key: AQIPWIJFOKLBJI-UHFFFAOYSA-N
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Description

Diethyl [4-(4-fluorophenoxy)butyl]malonate, also known as FBDM, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of malonate derivatives, which are widely used in medicinal chemistry for the synthesis of various drugs. FBDM has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Diethyl [4-(4-fluorophenoxy)butyl]malonate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been investigated for its antitumor activity, particularly against breast cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.

Mechanism of Action

The exact mechanism of action of diethyl [4-(4-fluorophenoxy)butyl]malonate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in various animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of acute and chronic pain. In addition, this compound has been shown to inhibit the growth of breast cancer cells and induce apoptosis in these cells. This compound has also been shown to protect against oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Diethyl [4-(4-fluorophenoxy)butyl]malonate has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and availability. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dose-response studies are necessary to determine the optimal dose of this compound for each experimental model.

Future Directions

There are several future directions for research on diethyl [4-(4-fluorophenoxy)butyl]malonate. One area of interest is the development of more potent and selective COX-2 and LOX inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound's potential for the treatment of other inflammatory and neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential toxicity. Overall, this compound has significant potential for the development of new drugs for the treatment of various diseases, and further research is warranted to fully explore its pharmacological properties.
In conclusion, this compound is a chemical compound that has shown promising pharmacological properties in various preclinical studies. Its synthesis method is relatively simple, and it has been investigated for its potential therapeutic applications in the treatment of inflammation, pain, cancer, and neurodegenerative diseases. Although its mechanism of action is not fully understood, this compound has been shown to modulate the expression of various genes involved in inflammation and cell proliferation. Moreover, this compound has several advantages for lab experiments, including its low cost and availability. However, its potential toxicity at high doses and low solubility in water are limitations that need to be addressed in future research.

Synthesis Methods

The synthesis of diethyl [4-(4-fluorophenoxy)butyl]malonate involves the reaction of diethyl malonate with 4-fluorophenol and 4-bromobutyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Properties

IUPAC Name

diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPWIJFOKLBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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